molecular formula C21H20O5 B12152772 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B12152772
M. Wt: 352.4 g/mol
InChI Key: RYQWEVVGWBKNLY-UHFFFAOYSA-N
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Description

The compound 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a coumarin derivative featuring a propanoic acid side chain at position 3 of the chromen-2-one core. The structure includes a 4-methyl substitution on the chromen ring and a 2-methylbenzyl ether group at position 7. Its molecular formula is C₂₁H₂₀O₅, with a molecular weight of 352.38 g/mol (exact value depends on isomerism and purity) . The 2-methylbenzyl ether substituent introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

3-[4-methyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C21H20O5/c1-13-5-3-4-6-15(13)12-25-16-7-8-17-14(2)18(9-10-20(22)23)21(24)26-19(17)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)

InChI Key

RYQWEVVGWBKNLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate to form the 7-[(2-methylbenzyl)oxy]-4-methyl-2H-chromen-2-one intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 7 Acid Chain Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid 2-Methylbenzyloxy Propanoic acid C₂₁H₂₀O₅ 352.38 High lipophilicity due to aromatic substituent
3-(4-Methyl-7-((4-methylbenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoic acid 4-Methylbenzyloxy Propanoic acid C₂₁H₂₀O₅ 352.38 Increased para-substitution may reduce steric hindrance
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid Allyloxy (2-methylprop-2-en-1-yl) Propanoic acid C₁₇H₁₈O₅ 302.33 Lower molecular weight; enhanced solubility due to non-aromatic substituent
2-{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid 4-Bromophenoxy Propanoic acid C₁₈H₁₃BrO₆ 429.20 Electron-withdrawing bromine enhances stability
2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid Allyloxy (2-methylprop-2-en-1-yl) Acetic acid C₁₆H₁₆O₅ 288.29 Shorter chain reduces acidity and hydrogen-bonding capacity
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid Chloro-ethyl Propanoic acid C₁₄H₁₃ClO₅ 296.70 Halogen substitution enhances bioactivity

Key Observations:

Substituent Position: The target compound’s 2-methylbenzyloxy group (ortho-substitution) introduces greater steric hindrance compared to the 4-methylbenzyloxy (para-substitution) variant . This may affect binding to hydrophobic enzyme pockets.

Acid Chain Length: Propanoic acid chains (as in the target compound) provide stronger hydrogen-bonding capacity compared to acetic acid derivatives, which may enhance interactions with polar residues in target proteins .

Electron Effects: Bromophenoxy (electron-withdrawing) and methylbenzyloxy (electron-donating) groups modulate electron density on the coumarin ring, influencing reactivity and stability .

Biological Activity

3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromene core substituted with a propanoic acid group and a methoxybenzyl moiety. Its molecular formula is C24H24O4C_{24}H_{24}O_4, which contributes to its unique chemical properties and biological activities. The structural characteristics are crucial for its interaction with biological targets.

The biological activity of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is primarily attributed to its ability to modulate enzyme and receptor activity. It interacts with specific molecular targets involved in various signaling pathways, influencing cellular processes such as inflammation, apoptosis, and oxidative stress response.

Antioxidant Properties

Studies indicate that compounds within the chromene class exhibit significant antioxidant properties. The presence of the methoxybenzyl group enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Anti-inflammatory Effects

Research has shown that 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can inhibit pro-inflammatory cytokines. This effect may be mediated through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor involved in inflammatory responses.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of cell cycle regulators, leading to inhibited tumor growth. Further investigation into specific cancer types could elucidate its therapeutic potential.

Table: Summary of Biological Activities

Activity Effect Mechanism
AntioxidantScavenging free radicalsEnhances cellular defense against oxidative stress
Anti-inflammatoryInhibition of cytokine productionDownregulation of NF-kB
AnticancerInduction of apoptosisActivation of caspases

Case Study: Antioxidant Efficacy

A study conducted on human neuronal cell lines demonstrated that treatment with 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid significantly reduced intracellular reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative stress, which is critical in neurodegenerative conditions like Alzheimer's disease.

Case Study: Anti-inflammatory Activity

In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α. These findings support the hypothesis that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Synthesis and Production Methods

The synthesis of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves several steps:

  • Formation of the Chromene Core : Cyclization reactions are employed to create the chromene structure.
  • Introduction of Propanoic Acid Moiety : Carboxylation reactions are used to attach the propanoic acid group.
  • Functional Group Modifications : Further modifications are made to enhance biological activity.

Industrial production may utilize continuous flow synthesis techniques to optimize yield and purity while adhering to green chemistry principles.

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